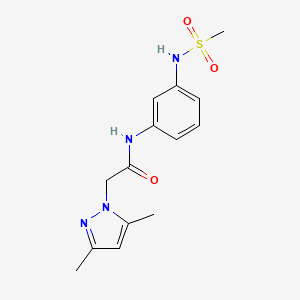![molecular formula C16H20N4O3S B6577703 1-methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide CAS No. 1206991-89-0](/img/structure/B6577703.png)
1-methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide, or 1-MS-PP, is an organic compound belonging to the piperidine class of compounds. It has a wide range of applications in the field of scientific research, due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-MS-PP is not fully understood, however, it is believed to act by binding to certain proteins and enzymes, thus affecting their structure and function. This binding may be mediated by hydrogen bonds, van der Waals forces, and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-MS-PP are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes and proteins. It has also been shown to have an inhibitory effect on certain cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1-MS-PP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable at room temperature. It is also non-toxic, which makes it safe to handle. However, it is also relatively expensive, and its mechanism of action is still not fully understood.
Zukünftige Richtungen
1-MS-PP has potential applications in a variety of fields. It could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs. It could also be used to study cell signaling pathways and to develop new therapies for diseases. Additionally, it could be used to study the effects of drugs on the body and to develop new methods of drug delivery. Finally, it could be used to study the effects of environmental toxins on the body.
Synthesemethoden
1-MS-PP is synthesized through a process known as “acylation”. This involves the reaction of a carboxylic acid and an amine, in the presence of a catalyst, to form an amide. In the case of 1-MS-PP, the carboxylic acid used is 1-methanesulfonyl-4-piperidinecarboxylic acid and the amine is 4-(1H-pyrazol-3-yl)phenylamine. The catalyst is typically an acid, such as sulfuric acid, hydrochloric acid, or trifluoroacetic acid. The reaction typically takes place at temperatures between 90 and 120°C.
Wissenschaftliche Forschungsanwendungen
1-MS-PP is a useful compound for scientific research due to its unique properties. It has been used in a variety of studies, including those related to drug design, enzyme inhibition, and protein-ligand binding. It has also been used in studies of cell signaling pathways, as well as studies of the structure and function of proteins.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-24(22,23)20-10-7-13(8-11-20)16(21)18-14-4-2-12(3-5-14)15-6-9-17-19-15/h2-6,9,13H,7-8,10-11H2,1H3,(H,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDHWOYNNGHZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)
![3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577627.png)
![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)
![2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577635.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B6577639.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide](/img/structure/B6577641.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577647.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577696.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577708.png)
![3-phenyl-1-[2-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethoxy)ethyl]urea](/img/structure/B6577715.png)

![1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577725.png)